

Application of 2-Iodobenzothiazole in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Iodobenzothiazole**

Cat. No.: **B074616**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzothiazole is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive iodine atom at the 2-position of the benzothiazole scaffold, makes it an ideal starting material for the synthesis of a diverse array of biologically active molecules. The benzothiazole core itself is a privileged structure, found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The presence of the iodo-substituent provides a convenient handle for introducing various molecular fragments through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

This document provides detailed application notes and experimental protocols for the utilization of **2-iodobenzothiazole** in the development of novel therapeutic agents. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design, synthesis, and biological evaluation of new chemical entities.

Synthetic Applications: A Gateway to Diverse Scaffolds

The C-I bond in **2-iodobenzothiazole** is significantly more reactive than C-H or other carbon-halogen bonds, allowing for chemoselective functionalization. This reactivity is harnessed in several palladium-catalyzed cross-coupling reactions to generate libraries of substituted benzothiazoles.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between **2-iodobenzothiazole** and various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of 2-arylbenzothiazole derivatives, a class of compounds that has shown significant promise as anticancer agents and kinase inhibitors.[5][6][7]
2. Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the 2-position of the benzothiazole ring by reacting **2-iodobenzothiazole** with terminal alkynes. The resulting 2-alkynylbenzothiazoles can serve as key intermediates for further transformations or as final products with potential biological activity.
3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-aminobenzothiazole derivatives. These compounds are of particular interest due to their demonstrated anticancer and neuroprotective activities.[2][8]
4. Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between **2-iodobenzothiazole** and alkenes, leading to the synthesis of 2-alkenylbenzothiazoles.

Therapeutic Applications and Biological Activity

Derivatives of **2-iodobenzothiazole** have been investigated for a range of therapeutic applications, with the most prominent being in oncology and neurodegenerative diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-substituted benzothiazole derivatives against a variety of cancer cell lines.[9][10][11] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways:

- VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several 2-arylbenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[12][13][14]
- EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Substituted benzothiazoles have been shown to inhibit EGFR signaling.[1][15]
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Benzothiazole derivatives have been shown to modulate this pathway.[1]

Neuroprotective Activity

Benzothiazole derivatives have also emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2][16][17][18][19][20] Their mechanisms of action often involve the modulation of multiple targets associated with the disease pathology.

Targeted Signaling Pathways in Alzheimer's Disease:

- Cholinergic System: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.
- Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of neurotransmitters and its inhibition can have therapeutic benefits.
- Histamine H3 Receptor (H3R) Antagonism: H3R antagonists have been shown to improve cognitive function.
- Amyloid- β (A β) Aggregation: Some benzothiazole derivatives have been shown to inhibit the aggregation of A β peptides, a key pathological hallmark of Alzheimer's disease.[17][21]

Quantitative Data Summary

The following tables summarize the biological activity of various 2-substituted benzothiazole derivatives synthesized from precursors like **2-iodobenzothiazole**.

Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives

Compound ID	Cancer Cell Line	Assay Type	IC50 (µM)	Reference
4a	HCT-116	MTT	5.61	[12]
HEPG-2	MTT	7.92	[12]	
MCF-7	MTT	3.84	[12]	
4e	MCF-7	MTT	6.11	[12]
8a	MCF-7	MTT	10.86	[12]
13	HCT116	MTT	6.43	[15]
A549	MTT	9.62	[15]	
A375	MTT	8.07	[15]	
14	PC3	MTT	0.315 - 2.66	[15]
MCF-7	MTT	0.315 - 2.66	[15]	
A549	MTT	0.315 - 2.66	[15]	
HCT-116	MTT	0.315 - 2.66	[15]	
MDA-MB-231	MTT	0.315 - 2.66	[15]	
24	C6 (rat glioma)	MTT	4.63	[15]
A549	MTT	39.33	[15]	
CJM 126	MCF-7 (ER+)	Growth Inhibition	nM range	[22]
MDA 468 (ER-)	Growth Inhibition	nM range	[22]	
4d	AsPC-1	Viability	7.66	[23]
BxPC-3	Viability	3.99	[23]	
Capan-2	Viability	8.97	[23]	
4m	AsPC-1	Viability	8.49	[23]
BxPC-3	Viability	9.81	[23]	
Capan-2	Viability	13.33	[23]	

Table 2: Kinase Inhibitory Activity of 2-Substituted Benzothiazole Derivatives

Compound ID	Kinase Target	IC50 (μM)	Reference
4a	VEGFR-2	0.091	[12][13]
11	VEGFR-2	0.192	[14]
10e	VEGFR-2	0.241	[14]
13	EGFR	2.80	[24]
14-18	EGFR	0.173 - 1.08	[15]

Table 3: Neuroprotective Activity of 2-Substituted Benzothiazole Derivatives

Compound ID	Target	K _i (μM)	IC50 (μM)	Reference
4b	H3R	0.012	-	[16][17][18][19]
3s	H3R	0.036	-	[16][17][18][19]
AChE	-	6.7	[16][17][18][19]	
BuChE	-	2.35	[16][17][18][19]	
MAO-B	-	1.6	[16][17][18][19]	
3j	H3R	0.17	-	[16]
3n	H3R	0.059	-	[16]
4a	BuChE	-	0.169	[16]

Experimental Protocols

Synthesis Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (a related starting material to **2-iodobenzothiazole**, illustrating the

general principle).

- To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.1-1.5 eq).
- Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base, such as K_3PO_4 (2.0-3.0 eq).^[6]
- Stir the reaction mixture at an elevated temperature (e.g., 95 °C) for the required time (typically 4-31 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).^[6]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-arylbenzothiazole.

Biological Assay Protocols

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.^{[4][10][25][26][27]}

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 μL of complete culture medium. The optimal cell density depends on the cell line and should be determined experimentally.
- Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO_2 to allow for cell attachment and recovery.

- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. After the initial incubation, add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a positive control (a known cytotoxic agent).
- **Incubation with Compound:** Incubate the plate for a further 24 to 72 hours, depending on the experimental design.
- **MTT Addition:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- **Incubation with MTT:** Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

- **Reagents and Buffers:** Prepare the kinase reaction buffer, kinase solution, substrate solution (e.g., a peptide or protein substrate), and ATP solution at the desired concentrations.
- **Reaction Setup:** In a suitable microplate (e.g., 96-well or 384-well), add the test compound at various concentrations.
- **Kinase Addition:** Add the kinase enzyme to the wells containing the test compound and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).
- Detection: Detect the kinase activity using a suitable method. Common detection methods include:
 - Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Neuroprotective Activity Assay (SH-SY5Y Cell Model)

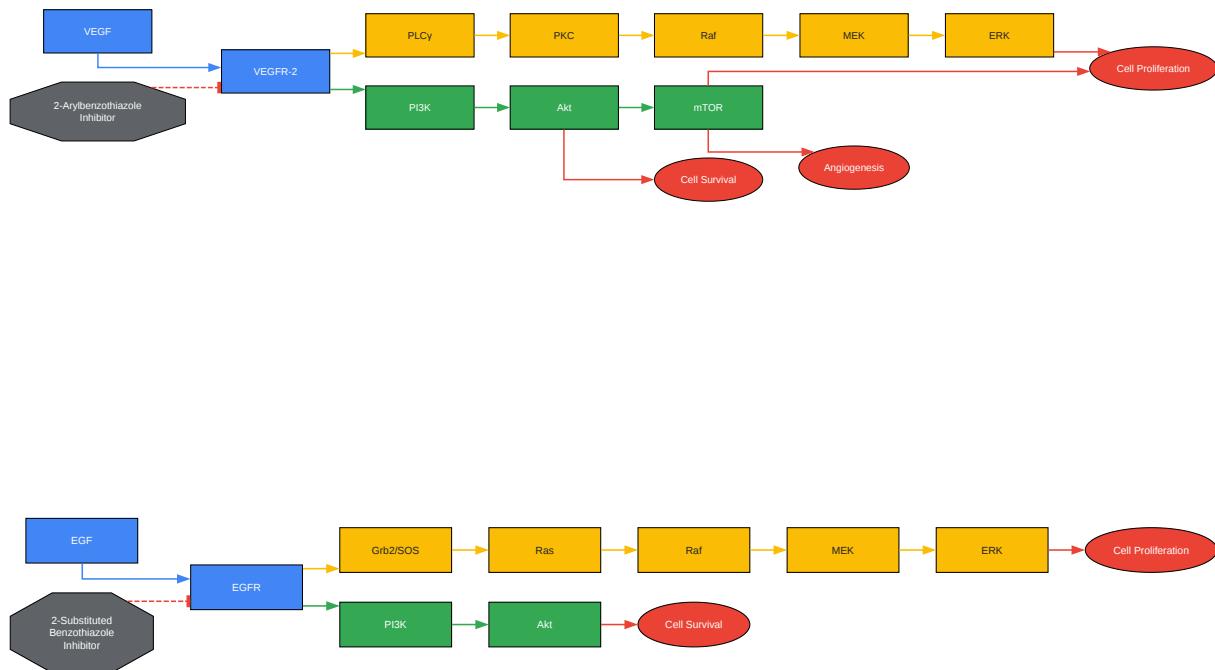
The SH-SY5Y human neuroblastoma cell line is a commonly used *in vitro* model to assess the neuroprotective effects of compounds against various neurotoxic insults.

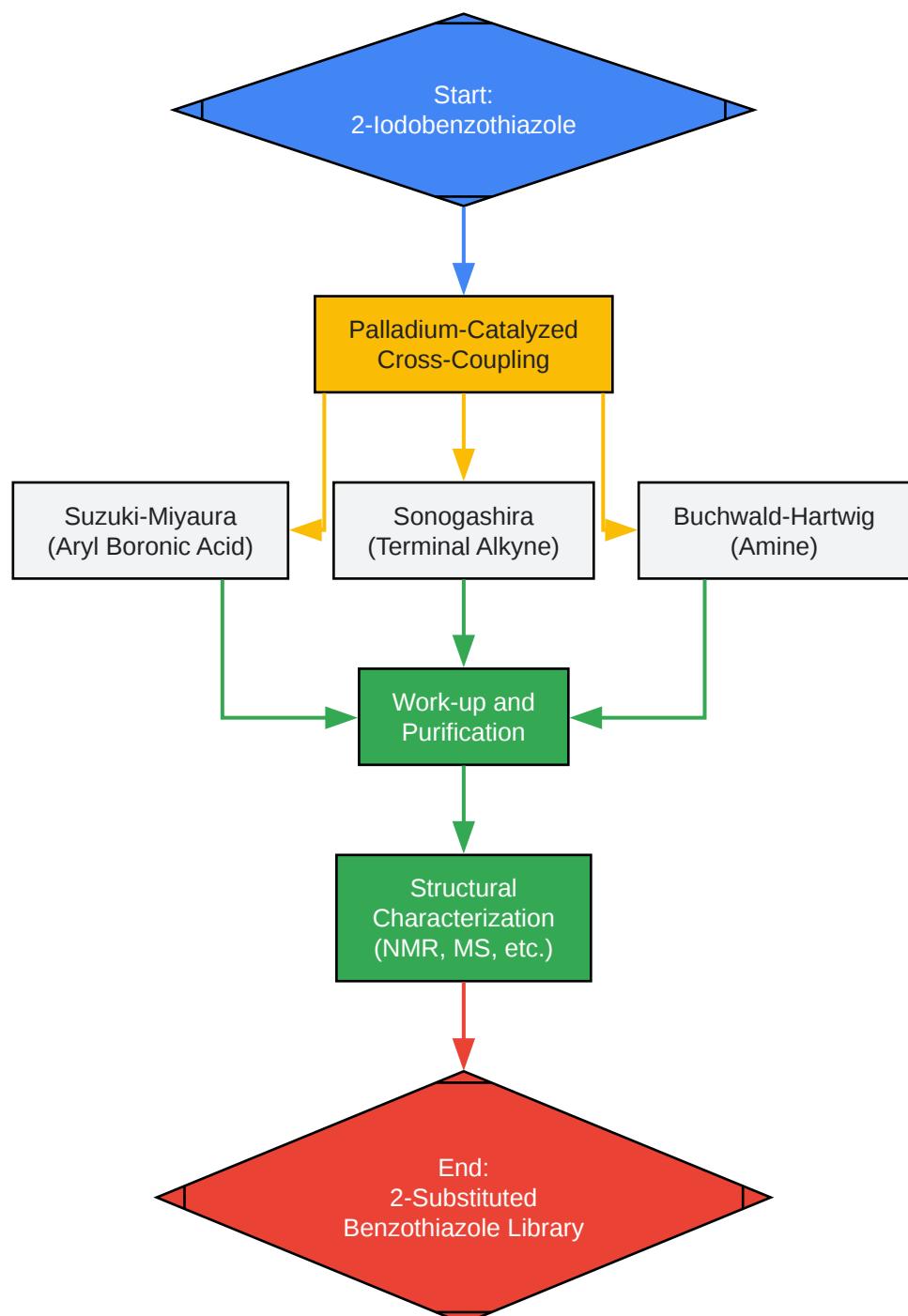
- Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a more neuron-like phenotype can be induced by treatment with agents like retinoic acid.
- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).

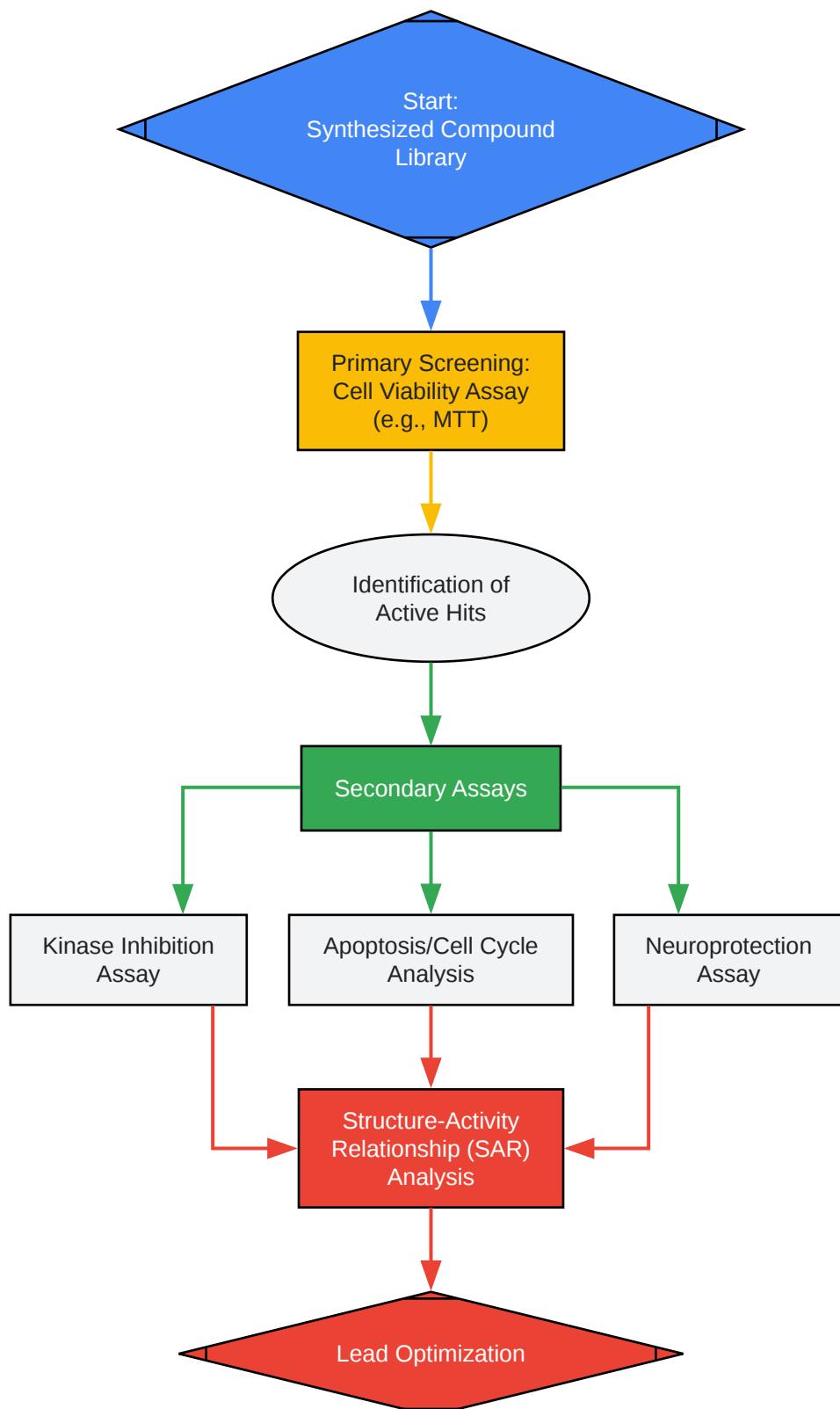
- **Induction of Neurotoxicity:** Induce neurotoxicity by exposing the cells to a neurotoxic agent. Common neurotoxins used include:
 - 6-hydroxydopamine (6-OHDA): To model Parkinson's disease.
 - Amyloid- β (A β) peptides: To model Alzheimer's disease.
 - Rotenone or MPP $^{+}$: To induce mitochondrial dysfunction.
 - Glutamate: To induce excitotoxicity.
- **Co-incubation:** Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).
- **Assessment of Neuroprotection:** Evaluate the neuroprotective effect of the compound using various assays, including:
 - MTT assay: To measure cell viability.
 - LDH assay: To measure lactate dehydrogenase release, an indicator of cell death.
 - Measurement of reactive oxygen species (ROS): Using fluorescent probes like DCFH-DA.
 - Measurement of mitochondrial membrane potential: Using dyes like JC-1 or TMRM.
 - Apoptosis assays: Using Annexin V/PI staining and flow cytometry.
- **Data Analysis:** Quantify the neuroprotective effect of the compound by comparing the viability and other parameters of treated cells to those of cells treated with the neurotoxin alone.

Visualizations

Signaling Pathways





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